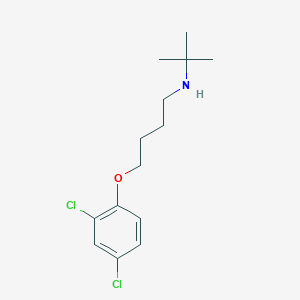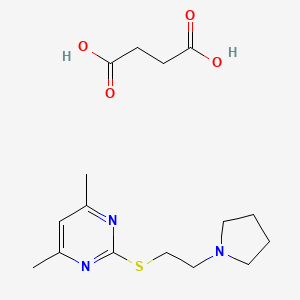
butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a butanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby inhibiting their activity. The pyrrolidine group can enhance binding affinity and specificity through additional interactions with the target protein .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylthio)pyrimidine: Similar structure but lacks the butanedioic acid moiety.
2-(2-Pyrrolidin-1-ylethylthio)pyrimidine: Lacks the dimethyl groups on the pyrimidine ring.
Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyridine: Pyridine ring instead of pyrimidine.
Uniqueness
Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrimidine ring and the butanedioic acid moiety allows for diverse applications in various fields, distinguishing it from similar compounds .
Propiedades
IUPAC Name |
butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S.C4H6O4/c1-10-9-11(2)14-12(13-10)16-8-7-15-5-3-4-6-15;5-3(6)1-2-4(7)8/h9H,3-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFKDPMOWDVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2CCCC2)C.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
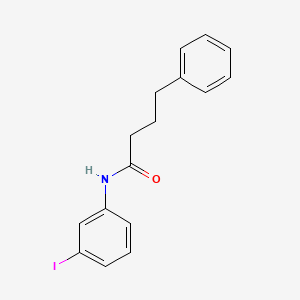
![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5093999.png)
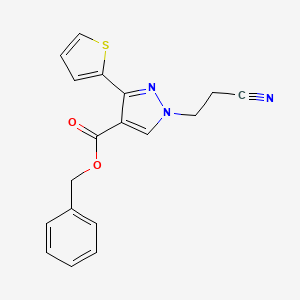
![4-(3-{[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B5094017.png)
![2-[2-(2-ethoxyphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5094019.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-propen-1-yl]piperidine](/img/structure/B5094030.png)
![(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B5094032.png)
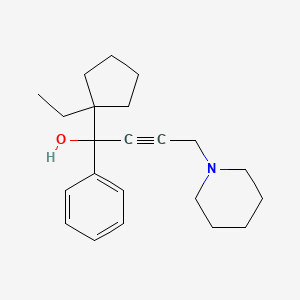
![1-(4-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5094048.png)
![3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole](/img/structure/B5094050.png)

![2-[[3-(phenylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B5094059.png)
![2-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ETHYL ACETATE](/img/structure/B5094071.png)
